

Commercial Availability and Technical Guide for Boc-NH-Piperidine-C5-OH

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Compound of Interest

Compound Name: Boc-NH-Piperidine-C5-OH

Cat. No.: B15543215

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-Piperidine-C5-OH, also known as tert-butyl (1-(5-hydroxypentyl)piperidin-4-yl)carbamate, is a key bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structure, featuring a Boc-protected amine on a piperidine ring and a terminal hydroxyl group on a pentyl chain, makes it a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in PROTAC synthesis.

Commercial Availability

Boc-NH-Piperidine-C5-OH (CAS No. 1229442-84-5) is commercially available from specialized chemical suppliers. The following table summarizes the offerings from prominent vendors.

Supplier	Catalog Number	Purity	Available Quantities	Price
MedChemExpress (MCE)	HY-168039	>98%	10 mg, 50 mg, 100 mg, 250 mg	Contact for pricing
Pharmaffiliates	PA 27 0030246	Not specified	Inquire	Contact for pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

Property	Value
CAS Number	1229442-84-5
Molecular Formula	C ₁₅ H ₃₀ N ₂ O ₃
Molecular Weight	286.41 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

Application in PROTAC Synthesis: An Experimental Protocol

Boc-NH-Piperidine-C5-OH serves as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, forming a PROTAC. A notable application is in the synthesis of PROTAC PIN1 degraders.^[1] The following is a generalized experimental protocol for the utilization of this linker in the synthesis of a PROTAC.

Step 1: Activation of the Hydroxyl Group

The terminal hydroxyl group of **Boc-NH-Piperidine-C5-OH** is typically activated for subsequent coupling with an E3 ligase ligand. A common method is mesylation.

- Dissolve **Boc-NH-Piperidine-C5-OH** (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (Et₃N) (1.5 equivalents) dropwise.
- Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Coupling with E3 Ligase Ligand

The activated linker is then coupled with an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) that has a suitable nucleophilic group.

- Dissolve the E3 ligase ligand (1 equivalent) and the mesylated linker (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).
- Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
- Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete as monitored by TLC or LC-MS.
- After completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

- Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the Boc-protected PROTAC precursor.

Step 3: Boc Deprotection

The Boc protecting group on the piperidine nitrogen is removed to allow for coupling with the target protein ligand.

- Dissolve the Boc-protected PROTAC precursor in DCM.
- Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
- Stir the mixture at room temperature for 1-2 hours.
- Monitor the deprotection by TLC or LC-MS.
- Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

Step 4: Coupling with Target Protein Ligand

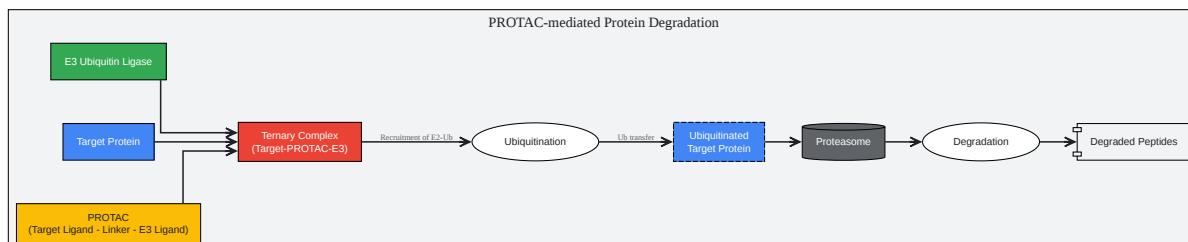
The deprotected amine is then coupled with a ligand for the protein of interest, which is typically activated as a carboxylic acid.

- Dissolve the target protein ligand (1 equivalent) in DMF.
- Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
- Stir for a few minutes to activate the carboxylic acid.
- Add the deprotected linker-E3 ligase ligand intermediate (1 equivalent) to the reaction mixture.

- Stir at room temperature overnight.
- Monitor the reaction by LC-MS.
- Upon completion, purify the final PROTAC product using preparative High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Experimental Workflow

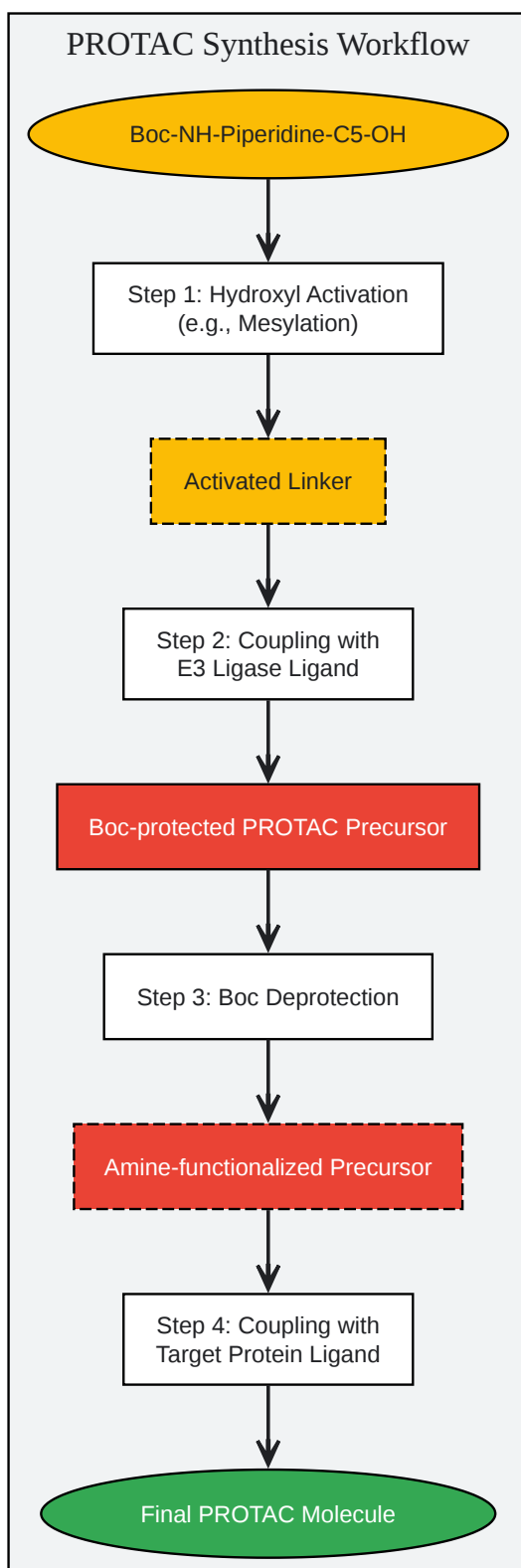
The primary signaling pathway involving PROTACs synthesized with **Boc-NH-Piperidine-C5-OH** is the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for synthesizing a PROTAC using **Boc-NH-Piperidine-C5-OH** can be visualized as a multi-step process.



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Caption: General workflow for PROTAC synthesis.

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References

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